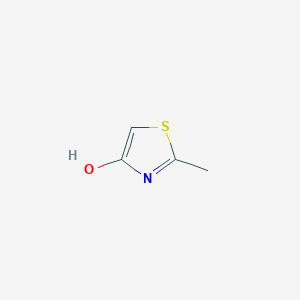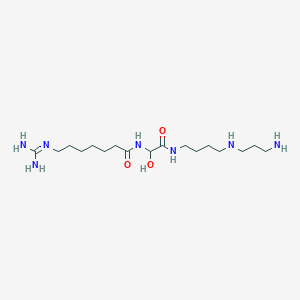
2-(Bromomethyl)-1,3-benzothiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-1,3-benzothiazole and its derivatives involves several methods. A notable method includes the reaction of 2-methylbenzoic and bromine through free radical reactions, either under light or with AIBN (azobisisobutyronitrile) as the initiator, leading to the production of 2-(bromomethyl) benzoic acid, which can be a precursor or related compound in the synthesis of 2-(Bromomethyl)-1,3-benzothiazole derivatives (Wang Ping, 2011). Furthermore, palladium-catalyzed thiol cross-coupling has been utilized to synthesize substituted benzothiazoles from 2-bromoanilides, showing the versatility of bromomethyl groups in synthesizing benzothiazole compounds (T. Itoh & T. Mase, 2007).
Molecular Structure Analysis
Studies on the molecular structure of 2-(Bromomethyl)-1,3-benzothiazole derivatives provide insights into their chemical behavior and potential applications. The structure of these compounds is often characterized using techniques such as X-ray crystallography, which helps in understanding their conformation and electronic properties. For instance, the structure of 2-(Amino-substituted methylene)-2H,3H-1-benzothiophene-3-ones, a class of compounds related to benzothiazoles, was determined by X-ray crystallographic analysis, indicating the presence of donor–acceptor chromophores within the molecular structure (H. Nakazumi et al., 1990).
Chemical Reactions and Properties
Benzothiazole derivatives, including those with bromomethyl groups, participate in various chemical reactions that highlight their reactivity and potential for further chemical modifications. The bromination of benzothiadiazoles, for example, provides a general method for synthesizing brominated benzothiadiazoles in high yield, demonstrating the chemical reactivity of these compounds and their susceptibility to electrophilic substitution reactions (K. Pilgram et al., 1970).
Physical Properties Analysis
The physical properties of 2-(Bromomethyl)-1,3-benzothiazole and related compounds, such as solubility, melting point, and stability, are crucial for their handling and application in various chemical processes. Although specific studies directly addressing the physical properties of 2-(Bromomethyl)-1,3-benzothiazole were not identified in this search, general trends can be inferred from related benzothiazole compounds, indicating their stability under room conditions and their specific behaviors in different solvents.
Chemical Properties Analysis
The chemical properties of 2-(Bromomethyl)-1,3-benzothiazole derivatives, including reactivity towards nucleophiles and electrophiles, are central to their application in synthetic chemistry. For example, the reactivity of benzothiazole derivatives towards nucleophiles was investigated, showcasing their versatility in forming various heterocyclic compounds through nucleophilic substitution reactions (S. Amosova et al., 2021).
Applications De Recherche Scientifique
Anticancer Potential
Benzothiazole derivatives, including BM-BT, are extensively studied for their potential antitumor properties. The simplicity of the benzothiazole structure allows for the development of various chemical libraries aimed at discovering new therapeutic agents, particularly in cancer treatment. Molecules containing the benzothiazole nucleus, such as 2-arylbenzothiazoles, are under development as antitumor agents, demonstrating the importance of this scaffold in drug discovery for cancer therapy. This highlights the role of BM-BT derivatives in the ongoing search for effective cancer treatments (Kamal et al., 2015; Ahmed et al., 2012).
Synthetic Accessibility and Versatility
The structural modifications and conjugate systems of benzothiazole derivatives, including BM-BT, are crucial in developing new chemotherapeutics. These derivatives exhibit a promising biological profile, making them attractive candidates for antitumor drug development. The ease of synthetic accessibility of these compounds allows for the exploration of a broad spectrum of pharmacological activities, thereby widening the scope for their application in medicinal chemistry (Boča et al., 2011; Bhat & Belagali, 2020).
Pharmacological Importance
BM-BT and its derivatives have been identified for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This highlights the compound's versatility and its potential as a scaffold for developing new therapeutic agents. The pharmacological significance of BM-BT derivatives underscores their utility in various fields of chemistry and their role in advancing medicinal chemistry research (Law & Yeong, 2022; Pathak et al., 2019).
Safety And Hazards
This involves understanding the toxicological properties of the compound, its handling precautions, and disposal methods.
Orientations Futures
This involves predicting or proposing future research directions, such as potential applications or modifications of the compound.
Propriétés
IUPAC Name |
2-(bromomethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLCAOGKZQTOIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379929 | |
| Record name | 2-(bromomethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,3-benzothiazole | |
CAS RN |
106086-78-6 | |
| Record name | 2-(bromomethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)
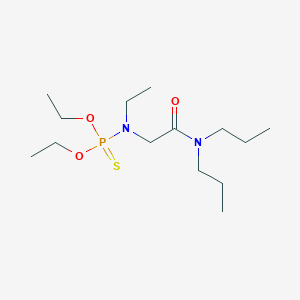
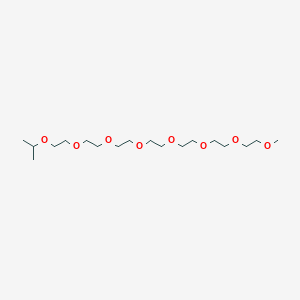
![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)
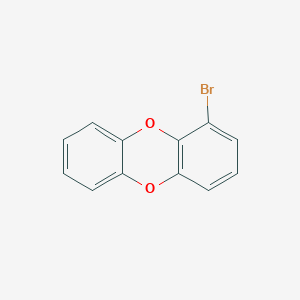
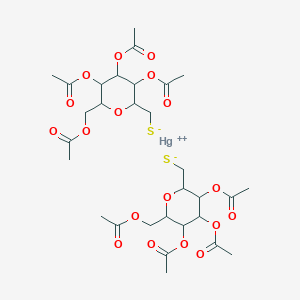

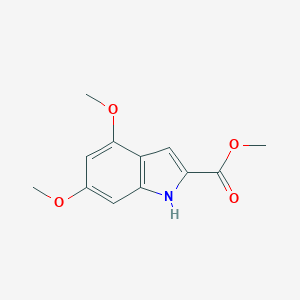
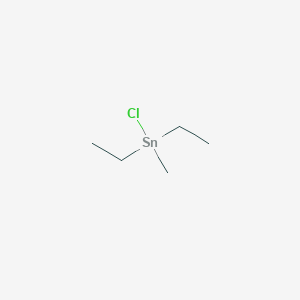
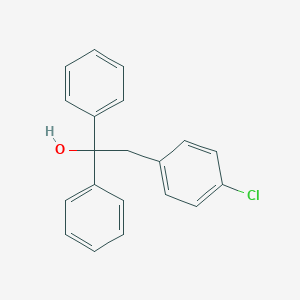
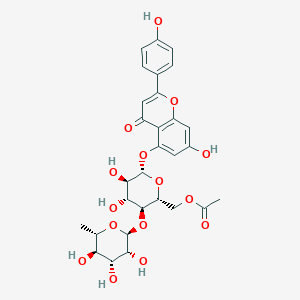
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)
